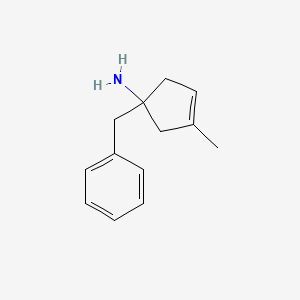
1-Benzyl-3-methylcyclopent-3-enamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylcyclopent-3-enamine is an organic compound that belongs to the class of enamines. Enamines are characterized by the presence of a nitrogen atom bonded to a carbon atom that is part of a double bond. This compound is notable for its unique structure, which includes a benzyl group attached to a cyclopentene ring with a methyl substituent.
Preparation Methods
The synthesis of 1-Benzyl-3-methylcyclopent-3-enamine typically involves the reaction of a cyclopentanone derivative with a secondary amine in the presence of a catalyst or dehydrating agent. One common method is the Stork enamine synthesis, where the cyclopentanone reacts with a secondary amine such as piperidine, morpholine, or pyrrolidine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamine.
Chemical Reactions Analysis
1-Benzyl-3-methylcyclopent-3-enamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iminium salts.
Reduction: Reduction reactions can convert the enamine back to the corresponding amine.
Substitution: The enamine can react with electrophiles to form substituted products.
Cyclization: The enamine can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
1-Benzyl-3-methylcyclopent-3-enamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylcyclopent-3-enamine involves its nucleophilic properties. The nitrogen atom in the enamine structure donates electron density to the carbon atom, making it nucleophilic. This allows the compound to react with electrophiles, forming iminium salts that can be further hydrolyzed to yield various products .
Comparison with Similar Compounds
1-Benzyl-3-methylcyclopent-3-enamine can be compared with other similar compounds such as:
2-Hydroxy-3-methylcyclopent-2-enone: This compound also contains a cyclopentene ring but has different substituents and functional groups.
N,N-Dimethylcyclopent-3-enamine: Another enamine with a different substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct chemical properties and reactivity.
Biological Activity
1-Benzyl-3-methylcyclopent-3-enamine is an organic compound belonging to the class of enamines, characterized by a nitrogen atom bonded to a carbon atom involved in a double bond. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 862367-59-7 |
| Molecular Formula | C₁₃H₁₇N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 1-benzyl-3-methylcyclopent-3-en-1-amine |
| InChI Key | CTPFQCRYRGDDJK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its nucleophilic properties. The nitrogen atom in the enamine structure donates electron density, allowing it to react with electrophiles and form iminium salts. These salts can be hydrolyzed to yield various biologically relevant products, potentially influencing cellular processes.
Biological Activity and Research Findings
Research has indicated several potential biological activities for this compound:
- Anticancer Properties : The compound has been studied for its effects on cancer cells, particularly in relation to its ability to inhibit specific pathways involved in tumor growth. For instance, compounds with similar structures have shown efficacy in disrupting TRAF6-Ubc13 interactions, which are crucial for cancer progression and immune responses .
- Neuroprotective Effects : Some studies suggest that compounds within the enamine class may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases such as Parkinson's disease .
- Inflammation Modulation : The inhibition of certain inflammatory pathways by related compounds indicates that this compound could have applications in managing autoimmune diseases and inflammation .
- Pharmacokinetic Profile : Preliminary investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy .
Case Study 1: Anticancer Activity
In a study examining the effects of various enamines on cancer cell lines, this compound was evaluated alongside other structural analogs. The results indicated that this compound exhibited significant cytotoxicity against specific cancer types, leading to cell cycle arrest and apoptosis .
Properties
CAS No. |
862367-59-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-benzyl-3-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-11-7-8-13(14,9-11)10-12-5-3-2-4-6-12/h2-7H,8-10,14H2,1H3 |
InChI Key |
CTPFQCRYRGDDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















